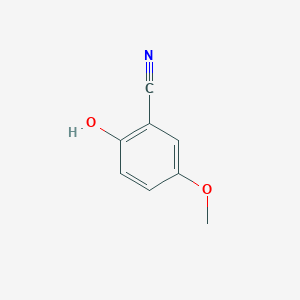

2-Hydroxy-5-methoxybenzonitrile

描述

Significance and Research Context of Benzonitrile (B105546) Derivatives

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. rsc.org They serve as crucial intermediates in the production of a diverse range of commercially important substances, including dyes, pesticides, and pharmaceuticals. rsc.org The nitrile group's ability to be converted into various other functional groups, such as amines, amides, and carboxylic acids, underscores its synthetic versatility. rsc.orgrsc.orgnih.gov In the realm of medicinal chemistry, benzonitrile derivatives are investigated for a wide spectrum of biological activities, with their efficacy often linked to their specific substitution patterns. researchgate.net The introduction of substituents like hydroxyl and methoxy (B1213986) groups can significantly modulate the electronic and steric properties of the benzonitrile core, influencing its reactivity and interaction with biological targets. researchgate.netresearchgate.net

Historical Perspective of 2-Hydroxy-5-methoxybenzonitrile in Chemical Synthesis and Applications

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its roots lie in the broader development of methods for preparing hydroxy-substituted aromatic nitriles. A common synthetic route to such compounds involves the dehydration of the corresponding aldoximes. google.com For instance, the preparation of 2-hydroxybenzonitrile (B42573) can be achieved by treating salicylaldoxime (B1680748) with a dehydrating agent. google.com The synthesis of this compound itself can be accomplished through various synthetic strategies, often starting from commercially available precursors like 4-methoxyphenol (B1676288). One reported method involves the Reimer-Tiemann reaction of 4-methoxyphenol to yield 2-hydroxy-5-methoxybenzaldehyde (B1199172), which can then be converted to the nitrile. wikipedia.org Another approach involves the reaction of anisole (B1667542) with benzyl (B1604629) bromide in the presence of a copper(I) catalyst. biosynth.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is characterized by its exploration as a precursor in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. Researchers are actively investigating its utility in creating novel heterocyclic compounds and as a building block for bioactive small molecules. sigmaaldrich.com A notable trend is the use of this compound in the synthesis of benzofuran (B130515) derivatives, which are being explored for their potential in medical imaging, particularly for visualizing β-amyloid plaques implicated in Alzheimer's disease. Furthermore, the compound is utilized in the synthesis of Schiff bases, such as (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, whose structural and electronic properties are studied using techniques like X-ray crystallography and density functional theory (DFT). nih.gov

Overview of Key Functional Groups and Their Research Implications

The chemical behavior and synthetic potential of this compound are dictated by its three key functional groups: the hydroxyl, methoxy, and nitrile groups.

Hydroxyl Group Reactivity in Advanced Organic Synthesis

The hydroxyl (-OH) group is a highly reactive functional group that significantly influences the compound's properties. Its presence in the ortho position to the nitrile group allows for intramolecular hydrogen bonding, which can affect the molecule's physical and chemical characteristics. The hydroxyl group is susceptible to a variety of reactions, including oxidation, acetylation, and halogenation. nih.gov In many synthetic pathways, it is necessary to protect the hydroxyl group to achieve chemoselectivity in subsequent reactions. nih.gov The reactivity of the hydroxyl group is crucial in its role as a precursor for various derivatives. For example, it can be oxidized to form quinones or participate in substitution reactions. The acidity of the phenolic proton also allows for its participation in base-catalyzed reactions.

Methoxy Group Influence on Aromatic Systems and Reactivity

The methoxy (-OCH3) group is an electron-donating group that influences the electronic properties of the benzene (B151609) ring. researchgate.net Its presence at the 5-position (para to the hydroxyl group and meta to the nitrile group) increases the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. The position of the methoxy group plays a vital role in the bioactivity of related flavonoid structures. researchgate.net Studies on similar compounds have shown that the presence and position of methoxy and hydroxyl groups are critical in determining their interaction with biological targets. researchgate.netnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKRGDMEHBTPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427452 | |

| Record name | 2-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39900-63-5 | |

| Record name | 2-Hydroxy-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39900-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39900-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications of 2 Hydroxy 5 Methoxybenzonitrile in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Biologically Active Compound Synthesis

No specific studies were found that utilize 2-Hydroxy-5-methoxybenzonitrile as a key intermediate for the synthesis of the agents listed below.

Development of Anti-cancer Agents

VEGFR-2 Inhibition Studies

No specific research was identified demonstrating the use of this compound in the synthesis of VEGFR-2 inhibitors.

Induction of Apoptosis in Cancer Cells

There is no available literature detailing the synthesis of apoptosis-inducing agents starting from this compound.

Structure-Activity Relationship (SAR) Studies for Cancer Cell Line Inhibition

No SAR studies based on derivatives of this compound for cancer cell line inhibition were found in the reviewed literature.

Research into Anti-inflammatory Drugs (NSAIDs)

Enhancing Efficacy and Reducing Side Effects via Structural Modifications

No studies were found that describe the use of this compound as a scaffold for the structural modification or synthesis of enhanced NSAIDs.

Exploration of Antimicrobial Properties

The 2-hydroxybenzonitrile (B42573) core, particularly when substituted with a methoxy (B1213986) group, has been identified as a promising pharmacophore for the development of antimicrobial agents. Research indicates that this compound exhibits notable activity against a range of pathogenic microbes. Its mechanism is thought to involve the disruption of microbial cell membrane integrity or the inhibition of key enzymes essential for the microorganism's survival.

Studies have quantified its inhibitory effects against several common bacterial strains. The following table summarizes the observed zones of inhibition, demonstrating the compound's potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Further research into structurally related compounds supports the antimicrobial potential of this chemical class. For instance, 2-Hydroxy-4-methoxybenzaldehyde, an aldehyde analog, has shown a potent antifungal effect against Fusarium graminearum. nih.gov It was found to destroy fungal cell membranes and inhibit the biosynthesis of deoxynivalenol (B1670258) (DON), a harmful mycotoxin. nih.gov Similarly, derivatives such as N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide have demonstrated significant antibacterial activity against E. coli. fip.org This collective evidence underscores the value of the 2-hydroxy-5-methoxy benzene (B151609) motif in the discovery of new antimicrobial drugs.

Mechanism of Action Studies in Biological Systems

Understanding how a compound exerts its effects at a molecular and cellular level is critical for its development as a drug. Studies on this compound and its derivatives have begun to illuminate their mechanisms of action, revealing interactions with specific biological targets and the subsequent disruption of cellular activities.

Derivatives of this compound have been shown to interact with several key molecular targets implicated in disease.

Tubulin: A quinolinone derivative incorporating a 3-hydroxy-5-methoxyphenyl moiety was found to act as an antimitotic agent. Its activity profile suggests a mechanism that involves interaction with tubulin, a critical protein for microtubule formation and cell division, similar to the action of vinca (B1221190) alkaloids. nih.gov

Enzyme Inhibition: The compound has been investigated for its ability to inhibit various enzymes. For example, it has been explored as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. Additionally, a brominated derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has been synthesized and evaluated, with the thiazolidinedione ring being a known pharmacophore for interacting with various biological targets. nih.gov

Estrogen Receptor (ERα): In the context of cancer, derivatives of 5-hydroxy-2H-pyrrol-2-one were found to interact with the estrogen receptor alpha (ERα). One specific compound demonstrated non-competitive inhibition of ERα, leading to its increased polyubiquitination and reduced protein expression. nih.gov

The interaction of these compounds with their molecular targets leads to the modulation of enzyme activity, a common mechanism for therapeutic intervention.

Trypsin Inhibition: N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity when compared to the standard anti-inflammatory drug acetylsalicylic acid. nih.gov

Transcription and Biosynthesis Inhibition: A derivative of 5-hydroxy-2H-pyrrol-2-one was shown to inhibit 17β-estradiol (E2)-stimulated ERα-mediated transcription in breast cancer cells. nih.gov In the fungal domain, the related compound 2-Hydroxy-4-methoxybenzaldehyde significantly reduced the production of the deoxynivalenol (DON) mycotoxin by F. graminearum. nih.gov

By modulating the activity of key enzymes and receptors, derivatives of this compound can disrupt essential cellular processes, particularly in pathogenic or cancerous cells.

Apoptosis Induction: A derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, was shown to be selectively cytotoxic to NCI-H292 lung cancer cells. It induced morphological alterations consistent with apoptosis, including the externalization of phosphatidylserine, depolarization of mitochondria, and fragmentation of internucleosomal DNA. nih.gov

Oxidative Stress: In Candida species, related 5-aminoimidazole-4-carbohydrazonamide derivatives were found to cause a significant increase in the production of reactive oxygen species (ROS), indicating that the induction of oxidative stress is a key part of their antifungal mechanism. nih.gov

Cell Membrane Disruption: The antimicrobial activity of this compound itself is attributed in part to its ability to disrupt the integrity of the microbial cell membrane, leading to cell lysis.

Drug Discovery and Development Pathways

The journey from a promising compound to a clinical drug candidate is a complex process known as the drug discovery and development pathway. A critical phase in this journey is lead optimization, where an initial "hit" or "lead" compound is chemically modified to enhance its therapeutic properties.

Lead optimization is an iterative process of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion, or ADME) while reducing toxicity. patsnap.comoncodesign-services.com The this compound scaffold has served as a valuable starting point for such optimization efforts.

A clear example of lead optimization is the development of 2-(hydroxyl substituted phenyl)quinolin-4-ones as potential anticancer agents. nih.gov Initial compounds in this class suffered from high toxicity and poor water solubility. nih.gov To address this, researchers designed and synthesized a new series of derivatives with a hydroxyl group strategically placed on the phenyl ring, including a 3-hydroxy-5-methoxy substitution pattern. This modification aimed to improve hydrophilicity and provide a "handle" for creating more soluble prodrugs. nih.gov The resulting compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (designated 6h), was identified as a promising lead. It exhibited potent inhibitory activity against several cancer cell lines while showing lower toxicity against normal cells, demonstrating successful optimization. nih.gov

The following table presents the growth inhibition data for the optimized lead compound 6h against a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| NCI-H522 | Non-Small Cell Lung | 0.003 |

| OVCAR-3 | Ovarian | 0.005 |

| SF-295 | CNS | 0.006 |

| UACC-62 | Melanoma | 0.006 |

| 786-0 | Renal | 0.007 |

| NCI-H226 | Non-Small Cell Lung | 0.008 |

| Data derived from a study on quinolinone derivatives. nih.gov |

Crucially, the ultimate validation of a lead compound's potential requires testing in a biological system, or in vivo. For derivatives related to this compound, in vivo activity has been confirmed. The antifungal efficacy of 2-Hydroxy-4-methoxybenzaldehyde was demonstrated on wheat grains infected with F. graminearum, confirming its protective effects in a relevant agricultural model. nih.gov In a preclinical cancer model, a pyrrol-2-one derivative demonstrated its antiestrogenic effects by suppressing the functional activity of ERα in the uterus of test animals, validating its mechanism of action in vivo. nih.gov These studies highlight the successful progression of compounds based on the 2-hydroxy-methoxy-benzene scaffold from chemical synthesis to lead optimization and in vivo proof of concept.

Non-invasive In Vivo Evaluation Techniques (e.g., PET)

While direct Positron Emission Tomography (PET) imaging studies involving this compound are not extensively documented, its structural analog, 2-Hydroxy-5-methoxybenzaldehyde (B1199172), serves as a valuable precursor in the synthesis of PET imaging agents. Researchers have utilized this aldehyde to create fluorinated benzofuran (B130515) derivatives designed for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. wikipedia.org The synthesis process demonstrates the utility of the 2-hydroxy-5-methoxy phenyl core structure as a scaffold for developing sophisticated diagnostic tools. The ability to modify this scaffold, for instance by introducing a fluorine-18 (B77423) radioisotope, allows for non-invasive in vivo evaluation, providing critical insights into disease pathology. This approach highlights the potential for this compound itself to be developed into targeted PET ligands, assuming the nitrile group can be leveraged for specific biological interactions or further chemical modification.

Prodrug and Metabolite Research

Understanding how a compound is transformed within a biological system is fundamental to drug discovery. Research into the metabolic fate of this compound and related structures provides crucial information on efficacy, clearance, and potential active metabolites.

Identification and Synthesis of Hydroxylated or Demethylated Metabolites

The metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions. For this compound, two primary Phase I metabolic pathways are anticipated: hydroxylation and O-demethylation.

O-Demethylation: The methoxy group (-OCH₃) at the C5 position is susceptible to enzymatic cleavage by cytochrome P450 enzymes in the liver, resulting in the formation of a hydroxyl group. This process would yield 2,5-dihydroxybenzonitrile.

Hydroxylation: Additional hydroxyl groups can be introduced onto the aromatic ring, although the existing substitution pattern influences the likely positions.

The synthesis of these potential metabolites is essential for their use as analytical standards in metabolic studies. For instance, the synthesis of related dimethoxybenzaldehydes has been achieved by reacting 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate (B86663), a process that could be adapted for the nitrile analog. google.com The study of a similar compound, 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone (2-MPMP), in rats revealed that hydroxylation of the methoxyphenyl ring was a key metabolic step, with the resulting hydroxylated metabolite being readily identified. nih.gov These findings support the predicted metabolic pathways for this compound.

Metabolic Profiling in Biological Systems (e.g., Rat Urine, Human Liver Microsomes)

To understand the complete metabolic journey of a compound, researchers employ advanced analytical techniques to profile its metabolites in various biological matrices.

Human Liver Microsomes (HLMs): HLMs contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for predicting human metabolism. nih.gov Incubating this compound with HLMs would likely reveal the formation of primary metabolites from oxidation, such as O-demethylation and aromatic hydroxylation. nih.gov Subsequent Phase II metabolism, like glucuronidation or sulfation of the newly formed or existing hydroxyl groups, could also be observed. nih.gov

Rat Urine: In vivo studies, such as analyzing the urine of rats administered the compound, provide a comprehensive picture of metabolism and excretion. nih.gov Using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), researchers can separate and identify the parent compound and its various metabolites. nih.govbiorxiv.org For example, a study on the metabolic profile of 2-MPMP in rat urine successfully quantified the parent drug and its hydroxylated and N-oxide metabolites, which were primarily excreted as glucuronide and/or sulfate conjugates. nih.gov A similar profile would be anticipated for this compound.

The table below illustrates the type of data obtained from a metabolic profiling study in rat urine, based on findings for the related compound 2-MPMP. nih.gov

| Compound | Percentage of Administered Dose in Urine | Form of Excretion |

| Unchanged 2-MPMP | 1.1% | Unconjugated |

| 2-OHPMP | 1.1% | Unconjugated |

| 2-OHPMP-NO | 0.2% | Unconjugated |

| Conjugates of 2-OHPMP | 18.6% | Glucuronide and/or Sulphate |

| Conjugates of 2-OHPMP-NO | 54.4% | Glucuronide and/or Sulphate |

| Total | 75.4% |

Data adapted from a study on 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone (2-MPMP).

Intramolecular Hydrogen Bonding Effects on Metabolite Polarity

Intramolecular hydrogen bonds (IMHBs) play a critical role in determining a molecule's conformation and physicochemical properties, including its polarity. nih.gov In this compound, an IMHB can form between the hydrogen of the hydroxyl group at the C2 position and the nitrogen atom of the nitrile group at the C1 position.

This internal bond effectively "masks" the polar nature of both the hydroxyl and nitrile groups, reducing their ability to interact with polar solvents like water. nih.gov This results in the parent compound having a lower apparent polarity and higher lipophilicity than might otherwise be expected.

When the compound is metabolized, for example, through conjugation of the C2-hydroxyl group with glucuronic acid, the IMHB is disrupted. The resulting metabolite is significantly more polar, not only because of the addition of the highly polar glucuronide moiety but also because the nitrile group's polarity is no longer masked. This increase in polarity facilitates the metabolite's elimination from the body via urine. The influence of IMHBs can therefore be a deliberate design strategy in medicinal chemistry to modulate a drug's absorption and clearance properties. nih.gov

| Compound | Intramolecular Hydrogen Bond (IMHB) | Consequence for Polarity |

| This compound | Present between the 2-hydroxyl and the nitrile nitrogen. | The polarity of the -OH and -C≡N groups is internally masked, leading to lower overall polarity and increased lipophilicity. |

| Metabolite (e.g., 2-O-glucuronide) | Absent, as the 2-hydroxyl group is conjugated. | The highly polar glucuronide group is added, and the nitrile group's polarity is unmasked, leading to a significant increase in overall polarity and water solubility. |

This compound: A Key Player in Site-Selective C-H Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has revolutionized the field of organic synthesis, offering more efficient and atom-economical routes to complex molecules. A significant challenge in this area is controlling the position of the new functional group, a concept known as regioselectivity. Directing groups have emerged as a powerful tool to achieve this control, guiding a metal catalyst to a specific C-H bond. Among these, this compound has proven to be a highly effective directing group, particularly in achieving challenging distal C-H functionalization reactions.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 2-Hydroxy-5-methoxybenzonitrile, revealing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region (typically δ 6.8-7.5 ppm). The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals. For instance, the proton at C6 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. The methoxy (B1213986) group (-OCH₃) protons characteristically produce a sharp singlet around δ 3.8 ppm. The phenolic hydroxyl (-OH) proton gives rise to a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C≡N) is typically observed in the δ 118-120 ppm region. The aromatic carbons resonate between δ 100 and 160 ppm, with their specific shifts influenced by the attached functional groups. The carbon attached to the hydroxyl group (C2) and the methoxy group (C5) would be shifted downfield due to the oxygen atom's electronegativity, while the nitrile-bearing carbon (C1) would also be influenced. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data is based on established chemical shift principles and data from analogous compounds.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H3 | ~7.3 | d | C1 (-CN) | ~102 |

| Ar-H4 | ~6.9 | dd | C2 (-OH) | ~150 |

| Ar-H6 | ~7.0 | d | C3 | ~118 |

| -OH | Variable | br s | C4 | ~117 |

| -OCH₃ | ~3.8 | s | C5 (-OCH₃) | ~153 |

| C6 | ~119 | |||

| -CN | ~119 | |||

| -OCH₃ | ~56 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. A sharp, intense peak around 2220-2240 cm⁻¹ is a key diagnostic for the C≡N (nitrile) stretching vibration. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the C-O stretching of the aryl ether and phenol (B47542) can be found in the 1200-1260 cm⁻¹ region. Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. FT-Raman spectroscopy can provide complementary data, particularly for the nitrile and aromatic ring vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3500 - 3200 | Broad, Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C≡N Stretch | Nitrile | 2240 - 2220 | Sharp, Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Aryl Ether & Phenol | 1260 - 1200 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 149. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (calculated exact mass: 149.0477), allowing for the unambiguous confirmation of the elemental formula. Coupling High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) allows for the separation of the compound from a mixture before it enters the mass spectrometer, confirming its identity and purity in complex samples.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This provides insight into the electronic structure of conjugated systems. The aromatic ring in this compound, substituted with auxochromic (-OH, -OCH₃) and chromophoric (-CN) groups, gives rise to characteristic absorption bands. Typically, π→π* transitions of the benzene ring are expected in the 250-320 nm range. The presence of the hydroxyl and methoxy groups can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzonitrile (B105546).

Purity Assessment and Quality Control in Research Settings

Ensuring the purity of a chemical reagent is paramount for obtaining reliable and reproducible research results. Chromatographic techniques are the primary methods used for this purpose.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov In a typical GC analysis, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. mdpi.com Separation occurs based on the differential partitioning of components between the mobile and stationary phases.

For this compound, a non-polar or mid-polar capillary column (e.g., a 5% phenyl-polysiloxane phase) would be suitable. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity. The compound would produce a major peak in the resulting chromatogram at a specific retention time. The area of this peak, relative to the total area of all peaks, allows for a quantitative determination of purity, often exceeding 98% for commercially available research-grade material. jchps.com Impurities, such as starting materials or by-products from synthesis, would appear as separate, smaller peaks with different retention times.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. While specific, dedicated methods for this compound are not extensively published, analytical approaches can be extrapolated from methodologies developed for structurally related phenolic and benzonitrile compounds. A typical reverse-phase HPLC method would be employed to resolve this compound from starting materials, intermediates, or impurities.

The separation is generally achieved on a C18 column, which provides a non-polar stationary phase suitable for retaining the moderately polar analyte. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple purity checks, while gradient elution may be required for resolving complex mixtures. Detection is typically performed using a UV detector, set at a wavelength where the benzonitrile chromophore exhibits maximum absorbance.

Research on similar compounds provides a framework for its analysis. For instance, the HPLC analysis of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide utilizes a C18 column with an isocratic mobile phase of acetonitrile and water (70:30) containing 0.1% formic acid. nih.gov Another method for 5-methoxy-2-mercaptobenzimidazole (B30804) uses an HYPERSIL C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (45:55). researchgate.net Such methods demonstrate the utility of reverse-phase chromatography for related molecular structures.

A representative HPLC method for the analysis of this compound could be configured as follows:

| Parameter | Specification | Purpose |

| Stationary Phase | Octadecyl Silane (C18), 5 µm | Provides a non-polar surface for reverse-phase separation. |

| Column Dimensions | 250 mm x 4.6 mm | Standard dimensions for analytical-scale separations. |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (e.g., 60:40 v/v) | Organic modifier for elution and acidified aqueous phase for peak shape control. |

| Elution Mode | Isocratic | Ensures consistent retention times and simplifies the method. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. |

| Detection | UV Spectrophotometry at ~254 nm | Detects the aromatic system of the molecule. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintains stable retention times. |

Crystallography and Solid-State Analysis (e.g., X-ray Diffraction)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. For this compound, a single-crystal XRD analysis would yield critical data about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not prominently available in the surveyed literature, the analysis of other crystalline organic molecules illustrates the type of information obtained. For example, a study on a complex dioxane derivative provided its crystal system, space group, and precise unit cell dimensions (a, b, c, and β angle). researchgate.net

If a single crystal of this compound were analyzed, the resulting data would be presented in a standardized format, as detailed in the table below. This information is crucial for understanding the molecule's spatial configuration and the packing of molecules within the crystal lattice, which influences physical properties like melting point and solubility. The analysis would reveal the planarity of the benzene ring and the orientation of the cyano and methoxy substituents relative to the ring and the hydroxyl group.

| Crystallographic Parameter | Description | Significance |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net | Fundamental classification of the crystal's internal structure. |

| Space Group | The space group (e.g., P2₁/c) defines the specific symmetry elements present in the crystal structure. researchgate.net | Provides detailed information on the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). researchgate.net | Defines the size and shape of the repeating crystalline unit. |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. researchgate.net | Further defines the shape of the repeating crystalline unit. |

| Z Value | The number of molecules per unit cell. researchgate.net | Indicates the packing density of the molecules in the crystal. |

| Calculated Density (Dx) | The theoretical density of the material based on the crystallographic data. researchgate.net | A physical property derived directly from the structural analysis. |

| Final R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net | Indicates the quality and reliability of the solved structure. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Through DFT calculations, a comprehensive understanding of the geometric and electronic features of 2-Hydroxy-5-methoxybenzonitrile has been achieved. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a reliable level of theory for such investigations. redalyc.orgjchps.com

The first step in a thorough computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For derivatives of this compound, DFT calculations have been successfully employed to determine their equilibrium structures. researchgate.netresearchgate.net These studies confirm that the optimized theoretical bond lengths and angles are in good agreement with experimental data where available, validating the chosen computational methodology. researchgate.net The process involves minimizing the energy of the molecule with respect to all its geometrical parameters without imposing any symmetry constraints, ensuring an accurate representation of the molecular structure. redalyc.org

Table 1: Selected Optimized Geometrical Parameters for Benzonitrile (B105546) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 |

| C-CN | 1.44 | - |

| C≡N | 1.16 | 178 - 180 |

| C-O | 1.36 | - |

| O-CH3 | 1.43 | - |

| C-O-C | - | 117 |

Note: This table is illustrative and based on typical values for related compounds. Specific experimental or calculated data for this compound is required for precise values.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's reactivity; a smaller gap generally indicates higher reactivity. nih.govmalayajournal.org

For a Schiff base derivative of 2-hydroxy-5-methoxybenzaldehyde (B1199172), the HOMO and LUMO were found to be localized on the phenol (B47542) and cyano benzene (B151609) rings, respectively. researchgate.net The HOMO-LUMO energy gap for a related compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, was calculated to be 3.520 eV. scielo.org.za Analysis of these orbitals helps in understanding the electronic transitions, with the HOMO to LUMO transition often being of a π–π* character. researchgate.netscielo.org.za

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Related Benzonitrile Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.514 |

| ELUMO | -2.696 |

| Energy Gap (ΔE) | 3.818 |

| Ionization Potential (I) | 6.514 |

| Electron Affinity (A) | 2.696 |

| Chemical Potential (μ) | -4.605 |

| Hardness (η) | 1.909 |

| Softness (S) | 0.262 |

| Electrophilicity Index (ω) | 5.508 |

Data adapted from a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde. malayajournal.org These values provide an approximation of the electronic properties of similar structures.

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for structural elucidation. The calculated vibrational frequencies and their intensities for this compound can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal vibration. nih.govresearchgate.net For various benzonitrile derivatives, vibrational analyses have been successfully carried out using DFT methods, with the calculated frequencies showing good agreement with experimental data after appropriate scaling. jchps.comnih.gov

Computational studies are instrumental in understanding reaction mechanisms and the influence of substituents on reactivity. For instance, the presence of the electron-donating hydroxyl and methoxy (B1213986) groups on the benzonitrile ring is expected to influence its reactivity in electrophilic aromatic substitution reactions. Theoretical calculations can model reaction pathways, determine transition state geometries and energies, and thus predict the most likely course of a chemical reaction. nih.gov By comparing the activation energies for different pathways, a rationalization of the observed regioselectivity and reaction rates can be achieved.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.za It is widely used in drug design to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, typically a protein. nih.gov

For compounds structurally related to this compound, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. For example, a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) was docked with the COVID-19 main protease (PDB ID: 6LU7), showing a good binding affinity. scielo.org.za Similarly, other benzoyl-phenylthiourea derivatives have been docked with the Epidermal Growth Factor Receptor (EGFR) to predict their anti-breast cancer activity. nih.gov These studies typically report a binding score (e.g., in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site.

Pharmacokinetic (ADME) Property Prediction

Computational, or in silico, techniques are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify molecules with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. However, despite a thorough search of scientific literature and chemical databases, specific in silico ADME predictions and pharmacokinetic studies for this compound are not publicly available at this time.

The scientific community utilizes various computational models and software to forecast the ADME profile of novel chemical entities. These predictive tools are built upon vast datasets of experimentally determined properties of diverse molecules. General methodologies for predicting pharmacokinetic properties often involve the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property.

While predictive data for the specific compound this compound is absent from the reviewed literature, studies on structurally related compounds, such as 2-methoxy benzoyl hydrazone derivatives and (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, have been conducted. These investigations employ computational methods to predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 (CYP450) enzyme inhibition. For instance, studies on similar molecular frameworks highlight the utility of online platforms like SwissADME and pkCSM for generating such predictive data. These platforms analyze a compound's structure to estimate its likeness to known drugs and predict its behavior within a biological system.

The absence of specific ADME data for this compound underscores a gap in the current body of public research. Future computational studies would be necessary to generate a theoretical pharmacokinetic profile for this compound, which would be a valuable step in assessing its potential for further development in medicinal chemistry. Such studies would typically generate data on the following parameters:

Absorption: Predictions of intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

Distribution: Estimation of plasma protein binding, blood-brain barrier permeability, and volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 enzymes (e.g., inhibition or substrate potential for CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Forecasts of renal clearance and total clearance.

Without these specific data points for this compound, a detailed analysis and the creation of corresponding data tables are not possible.

Applications in Agricultural Chemistry and Materials Science

Utilization in Agrochemical Formulation

The benzonitrile (B105546) moiety is a key structural feature in several commercial agrochemicals. The specific combination of substituents in 2-Hydroxy-5-methoxybenzonitrile offers a template for developing new active ingredients with potentially desirable biological activities and environmental profiles.

Development of Pesticides and Herbicides

While this compound is not itself a commercial pesticide, its structural components are found in established herbicides. The benzonitrile chemical class includes well-known herbicides such as bromoxynil (B128292) and ioxynil (B1672095), which are used for broad-spectrum weed control in agriculture. nih.govnih.gov These compounds function by inhibiting photosynthesis in target weeds. The synthesis of novel compounds containing the azo functionality and methoxy (B1213986) groups has been shown to be essential for pesticidal activity in some molecules, suggesting that derivatives of this compound could be explored for new pesticide development. mdpi.com The title compound serves as a versatile precursor, and its Schiff base derivatives, formed by reacting it with various amines, are a class of compounds being investigated for their biological activities. nih.gov

Below is a table of related benzonitrile herbicides, highlighting their structural similarities.

| Herbicide | Chemical Structure | Common Use |

| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Post-emergence control of broadleaf weeds in cereal crops. nih.gov |

| Ioxynil | 3,5-diiodo-4-hydroxybenzonitrile | Post-emergence control of broadleaf weeds, often in combination with other herbicides. nih.gov |

| Dichlobenil (B1670455) | 2,6-dichlorobenzonitrile | Pre-emergence control of annual grasses and broadleaf weeds in various settings. nih.govmedchemexpress.cn |

Environmental Impact and Bioaccumulation Studies of Related Pesticides

The environmental fate of pesticides is a critical aspect of their development and use. Studies on benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil provide insights into the potential environmental behavior of pesticides derived from a this compound scaffold.

The microbial degradation of these herbicides in soil has been studied extensively. nih.gov A primary concern is the formation of persistent metabolites. For instance, the degradation of dichlobenil can lead to the formation of 2,6-dichlorobenzamide (B151250) (BAM), a metabolite that has been frequently detected in groundwater due to its persistence and mobility. nih.govmedchemexpress.cn The degradation pathways for bromoxynil and ioxynil also involve hydrolysis to their respective benzamide (B126) and benzoic acid metabolites. nih.govresearchgate.net

The potential for bioaccumulation, where a substance builds up in an organism, is another key environmental consideration. While direct bioaccumulation data for pesticides derived from this compound is not available, studies on structurally related phenolic compounds, such as bisphenol analogues, can offer some insights. Research on various bisphenols in aquatic ecosystems has shown a positive correlation between their octanol-water partition coefficients (log Kow) and their bioaccumulation factors (log BAFs). nih.gov Certain bisphenols have demonstrated the potential to biomagnify in the food web. nih.gov This suggests that the lipophilicity of any potential pesticide derived from this compound would be a key factor in its tendency to bioaccumulate.

Production of Specialty Polymers and Materials

Benzonitrile and its derivatives are utilized as intermediates and building blocks in the synthesis of specialty polymers and resins. atamankimya.comwikipedia.org The nitrile group and the aromatic ring contribute to desirable properties in the final materials.

Enhancement of Thermal Stability and Mechanical Properties

The incorporation of nitrile-containing monomers into polymer structures is a known strategy to enhance their thermal and mechanical properties. The strong polarity of the nitrile group increases intermolecular forces, which can lead to higher glass transition temperatures (Tg) and improved thermal stability.

A study on lignin-inspired polymethacrylates derived from related hydroxybenzonitrile monomers demonstrated this effect. The resulting homopolymers exhibited exceptionally high glass transition temperatures and were thermally stable at temperatures exceeding 300°C. nih.gov The introduction of the nitrile group was shown to significantly enhance the thermal stability of the polymers. nih.gov

Data adapted from a study on lignin-inspired polymers. nih.gov

Applications in Electronics and Packaging

The properties of polymers derived from benzonitrile structures make them suitable for specialized applications in electronics and packaging. Benzonitrile itself is used as a solvent for specialty lacquers and various resins and polymers, which can be applied as protective coatings in packaging. atamankimya.com

For electronics, a low dielectric constant is a crucial property for insulating materials used in microchips and circuit boards to prevent signal interference. Phthalonitrile polymers, which are built from benzonitrile-containing monomers, have been shown to be excellent insulating materials with low dielectric constants. mdpi.com Computational studies indicate an inverse relationship between the cross-linking density and the dielectric constant, suggesting that highly crosslinked polymers of this type are promising materials for aerospace and electronics applications. mdpi.com The structural features of this compound make it a potential candidate for incorporation into such advanced materials.

Future Directions and Research Opportunities

Exploration of New Catalytic Systems for Synthesis

The synthesis of 2-Hydroxy-5-methoxybenzonitrile and related compounds is an area ripe for innovation, with a focus on developing more efficient, sustainable, and selective catalytic systems. While traditional methods exist, future research is likely to pivot towards greener and more advanced catalytic strategies.

Photocatalysis: A promising frontier is the use of photocatalysis, which allows reactions to proceed under mild conditions using light as an energy source. For instance, heterogeneous photocatalysts like BiOBr nanosheets with engineered surface defects have been successfully used for the synthesis of benzonitriles from benzyl (B1604629) alcohols via ammoxidation, achieving yields up to 92%. chemistryviews.org Future work could adapt these systems for the direct synthesis of hydroxy-substituted benzonitriles, potentially offering a more environmentally friendly pathway that minimizes harsh reagents and high temperatures.

Novel Heterogeneous Catalysts: The development of robust, reusable solid catalysts is a key goal. Research into catalysts for related compounds, such as p-hydroxybenzonitrile, has identified complex metal oxide systems (e.g., MoO₃, Cr₂O₃, and P₂O₅) that provide high product selectivity and yield. google.com Another approach involves using supported boron phosphate (B84403) catalysts doped with transition metals, which have shown efficacy in converting hydroxybenzoic acids and esters into hydroxybenzonitriles at high temperatures. google.com Exploring the application of amorphous manganese oxides, which have been used to synthesize 2-methoxybenzonitrile, could also provide a new avenue for research. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis represents an increasingly important tool for green chemistry. The use of enzymes, such as hydroxynitrile lyases, can enable the enantioselective synthesis of cyanohydrins, which are precursors to valuable chiral molecules. researchgate.net Future research could explore a multi-enzyme cascade that begins with a precursor aldehyde to produce this compound or its derivatives. Combining enzymatic catalysis with other techniques, such as photocatalysis, is another innovative strategy that has been shown to be highly efficient for synthesizing other complex molecules and could be adapted for benzonitrile (B105546) derivatives. nih.gov

| Catalytic Strategy | Example Catalyst/System | Key Advantages & Research Opportunity | Reference |

|---|---|---|---|

| Photocatalysis | BiOBr nanosheets with vacancy associates | Operates under mild conditions; high selectivity. Opportunity to develop systems for direct hydroxylation and cyanation. | chemistryviews.org |

| Heterogeneous Catalysis | Supported Boron Phosphate with Metal Dopants | Robust and reusable. Opportunity to optimize for specific isomers like this compound. | google.com |

| Enzymatic Synthesis | Hydroxynitrile Lyase (HNL) cascades | High enantioselectivity for chiral derivatives; environmentally benign. Opportunity to design multi-enzyme one-pot syntheses. | researchgate.net |

| Hybrid Catalysis | Enzyme + Photocatalyst | Combines the selectivity of enzymes with the efficiency of photocatalysis. Opportunity to create novel chemoenzymatic routes. | nih.gov |

Targeted Drug Design based on Structure-Activity Relationships

The scaffold of this compound is a promising starting point for the design of new therapeutic agents. By systematically modifying its structure and correlating these changes with biological activity—the core principle of Structure-Activity Relationships (SAR)—researchers can develop potent and selective drug candidates.

Future research should focus on synthesizing a library of analogues to probe the importance of each functional group. For example, altering the position of the hydroxyl and methoxy (B1213986) groups, or replacing them with other substituents (e.g., halogens, alkyl groups), could significantly impact biological activity. An analogue, 2-hydroxy-5-nitrobenzonitrile, has been studied for its potential to inhibit enzymes like protein tyrosine phosphatases, with its activity being highly dependent on the positions of the functional groups. Similar investigations into this compound could reveal its potential as an inhibitor for various enzymes.

Computational tools will be indispensable in this effort. Molecular docking can be used to predict how derivatives of this compound might bind to specific protein targets. For instance, docking studies on related Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) have shown potential interactions with the main protease of COVID-19. nih.gov By identifying a relevant biological target, researchers can use computational models to design modifications that enhance binding affinity and specificity, guiding the synthesis of the most promising compounds and reducing unnecessary trial-and-error.

| Modification Site | Proposed Change | Rationale / Potential Impact |

|---|---|---|

| C2-Hydroxyl Group | Esterification or etherification | Alters hydrogen bonding capacity and lipophilicity. |

| C5-Methoxy Group | Replace with larger alkoxy, alkyl, or halogen groups | Probes steric and electronic requirements of the binding pocket. |

| Benzene (B151609) Ring | Introduce additional substituents (e.g., F, Cl) | Modulates metabolic stability and electronic properties. |

| Nitrile Group | Convert to tetrazole or amide | Changes the group's role as a hydrogen bond acceptor and its metabolic fate. |

Advanced Materials Development from this compound Scaffolds

The rigid, functionalized aromatic structure of this compound makes it an excellent candidate as a monomer or building block for advanced materials. The hydroxyl and nitrile groups provide reactive sites for polymerization and cross-linking.

Liquid Crystals: Hydroxybenzonitrile derivatives have demonstrated the ability to form liquid crystalline phases. researchgate.net The polarity of the nitrile group combined with the potential for hydrogen bonding from the hydroxyl group could be exploited to design novel liquid crystal materials. Future work could involve synthesizing dimeric or oligomeric structures from this compound to investigate their mesophase behavior and potential applications in displays or sensors.

High-Performance Polymers: The nitrile group is known to enhance the thermal stability and solvent resistance of polymers. lu.se Phenolic resins are widely used for their durability and heat resistance. hsxjw.com Therefore, incorporating this compound into polymer backbones could lead to new high-performance materials. Research could focus on using it as a monomer in the synthesis of poly(arylene ether)s or as a curing agent for phenolic or epoxy resins. Such materials could find use in aerospace, automotive, and electronics industries where high thermal and chemical resistance is required. vt.eduadhesivesmag.com

Functional Adhesives and Composites: The combination of a phenolic component and a nitrile component is known to produce adhesives with excellent toughness, heat resistance, and oil resistance. adhesivesmag.comgoogle.com this compound could serve as a key ingredient in the formulation of specialty adhesives for bonding metals and non-metallic materials in demanding environments.

Deeper Understanding of Biological Mechanisms through Computational and Experimental Integration

While SAR can identify active compounds, a deeper understanding of how they work at a molecular level is crucial for rational drug development. This requires a synergistic integration of computational modeling and experimental biology.

Future research should aim to elucidate the mechanism of action of this compound and its derivatives. This process would begin with broad experimental screening to identify any biological activity (e.g., anticancer, antimicrobial). Once an effect is observed, computational tools can generate hypotheses about the molecular mechanism.

For example, if a derivative shows antiproliferative activity against cancer cells, molecular docking and molecular dynamics simulations can be used to screen it against a panel of known cancer targets, such as kinases or topoisomerases. mdpi.com These simulations can predict binding modes and affinities, which can then be tested and validated experimentally through enzyme inhibition assays and biophysical techniques. This iterative cycle of computational prediction and experimental validation is a powerful paradigm. It can accelerate the identification of a drug's primary target, explain the results of SAR studies, and guide the next cycle of drug design. mdpi.com This integrated approach ensures that research progresses from simply finding what works to understanding why it works, which is the foundation of modern drug discovery.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-hydroxy-5-methoxybenzonitrile, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed meta-C–H olefination, where it acts as a directing group. Key parameters include:

- Catalyst system : Pd(OAc)₂ with pyridine-based ligands (e.g., 2,6-lutidine).

- Substrate : Ethyl acrylate as the coupling partner.

- Conditions : Optimized electronic properties of the benzonitrile core enhance regioselectivity, achieving 84% yield and a metaselectivity ratio of 420:1 .

- Validation : Monitor reaction progress via TLC and confirm purity using column chromatography.

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra for diagnostic peaks:

- Aromatic protons (δ 6.8–7.5 ppm) and hydroxyl proton (δ 9–10 ppm, broad).

- Methoxy group resonance at δ ~3.8 ppm.

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 176.0712 (C₉H₈NO₂) .

- Melting Point : Compare experimental values (e.g., 125–127°C) with literature data.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a directing group in meta-selective C–H activation reactions. For example:

- Meta-Olefination : Directs palladium catalysts to activate meta-C–H bonds, enabling regioselective coupling with alkenes .

- Derivatization : Hydroxyl and methoxy groups allow further functionalization (e.g., alkylation, acylation) for building complex scaffolds.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve meta-selectivity in C–H functionalization using this compound?

- Methodological Answer :

- Electronic Tuning : Introduce electron-donating/withdrawing groups on the benzonitrile core to modulate directing group strength.

- Ligand Screening : Test pyridines, quinoline derivatives, or bulky ligands to enhance steric control.

- Solvent Effects : Polar aprotic solvents (e.g., DCE, DMA) improve catalyst stability and selectivity .

- Temperature : Lower temperatures (e.g., 80°C) reduce side reactions while maintaining reactivity.

Q. How should researchers address contradictions in reported yields or selectivity for reactions involving this compound?

- Methodological Answer :

- Variable Analysis : Systematically test:

- Catalyst loading (1–5 mol% Pd).

- Substrate stoichiometry (1:1 to 1:2 ratio).

- Moisture sensitivity of reagents (use anhydrous solvents).

- Reproducibility : Replicate protocols with strict inert atmosphere control (Ar/N₂ glovebox).

- Byproduct Identification : Use LC-MS or GC-MS to detect undesired isomers or decomposition products .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures (e.g., reaction monitoring)?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water, 60:40) for baseline separation. Detection limit: ~0.5 µg/mL .

- UV-Vis Spectroscopy : Calibrate absorbance at λₘₐₓ ~280 nm (ε ~1500 L·mol⁻¹·cm⁻¹) for rapid quantification .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。